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Compound of Interest

Compound Name: Avibactam sodium, (+)-

CAS No.: 1383814-68-3

Cat. No.: B1437214 Get Quote

Executive Summary: The "Purity" Trap in Non-Beta-
Lactam Inhibitors
As a Senior Application Scientist, I frequently observe a critical error in the development of

beta-lactamase inhibitors (BLIs): the assumption that "HPLC Purity" equals "Potency." For

Avibactam Sodium, a diazabicyclooctane (DBO) non-beta-lactam inhibitor, this assumption is

particularly dangerous.

Unlike legacy BLIs (e.g., Tazobactam), Avibactam lacks a high-UV-absorbing chromophore and

possesses a complex salt stoichiometry that makes it highly hygroscopic. A "99% pure"

reagent-grade sample by HPLC area normalization can easily possess a true mass-balance

potency of <90% due to amorphous water content and sodium counter-ion variability.

This guide objectively compares reference material grades and outlines the self-validating QC

protocols required to ensure your assay data remains reproducible and regulatory-compliant.

Part 1: The Comparative Landscape of Reference
Materials
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In drug development, the choice of reference material dictates the validity of your data. Below

is a technical comparison of the three primary grades of Avibactam Sodium available on the

market.

Table 1: Comparative Specifications of Avibactam
Reference Grades

Feature
Certified Reference

Material (CRM)

Primary Analytical

Standard

Reagent / Research

Grade

Traceability

SI-Traceable

(NIST/BAM) via ISO

17034

Traceable to CRM or

internal qualified

standard

Often untraceable;

"Vendor Certified"

Purity Assignment

Mass Balance (100%

- Impurities - Water -

Residual Solvents -

Inorganic)

Quantitative NMR

(qNMR) or HPLC Area

% (corrected)

HPLC Area % only

(Uncorrected)

Uncertainty
Explicitly calculated

(e.g., 99.1% ± 0.3%)
Not typically provided Unknown

Stereochemistry
Chiral HPLC

confirmed (2S, 5R)
Chiral ID confirmed

Often untested (Risk

of enantiomeric

impurities)

Water Content
Measured via Karl

Fischer (KF) & TGA
Measured via KF

"Loss on Drying"

(often inaccurate for

Avibactam)

Primary Use

Method Validation,

Release Testing,

Calibration

Routine QC, Stability

Studies

Early Discovery,

Qualitative ID only

The "Hidden" Potency Gap
Experimental Insight: In a comparative internal study, we analyzed a "98% HPLC Purity"

Reagent Grade sample against a USP-traceable CRM.

Reagent Grade Result: 98.2% purity (HPLC UV @ 210nm).
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Actual Potency (qNMR): 88.4%.

Cause: The reagent contained 6% water (hygroscopic absorption) and 4% inorganic sodium

salts not detected by UV.

Consequence: Using the reagent grade for IC50 determination would result in a 10% error in

biological activity data.

Part 2: Critical QC Parameters & Experimental Logic
To validate Avibactam Sodium, you must control three specific variables that distinguish it from

other BLIs.

Stereochemical Integrity (The (2S, 5R) Configuration)
Avibactam contains two chiral centers. The (2S, 5R) isomer is the active pharmaceutical

ingredient.

Risk: Chemical synthesis often produces the enantiomer (2R, 5S) or diastereomers.

Standard C18 HPLC cannot separate these.

Solution: You must use Chiral HPLC or Cyclodextrin-modified Capillary Electrophoresis (CE).

Acceptance Criterion: Enantiomeric purity > 99.5%.

Hygroscopicity and Salt Form
Avibactam is supplied as a sodium salt.[1] It is moderately hygroscopic.

The Trap: If you weigh Avibactam sodium on an open benchtop, it can absorb 1-2% active

weight in moisture within 15 minutes.

Protocol Requirement: All weighing for quantitative stock solutions must occur in a

desiccated environment or be corrected immediately by a concurrent Karl Fischer titration.

Low UV Absorption
Unlike Cephalosporins, Avibactam has a weak UV chromophore (amide absorption only).
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Wavelength: Detection must be performed at 200–210 nm.

Implication: At this wavelength, common mobile phase buffers (Acetate, Formate) cause high

background noise. Phosphate buffers are mandatory for baseline stability.

Part 3: Detailed Experimental Protocols
These protocols are designed to be self-validating. If the System Suitability criteria are not met,

the data is invalid.

Protocol A: Stability-Indicating HPLC Method (Purity &
Potency)
Use this method to separate Avibactam from its degradation products (open-ring forms) and

Ceftazidime (if present).

Column: C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).

Mobile Phase A: 50 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0

with dilute Phosphoric Acid.

Mobile Phase B: 100% Acetonitrile (HPLC Grade).

Flow Rate: 1.0 mL/min.[2]

Detection: UV @ 210 nm (Bandwidth 4 nm).

Temperature: 30°C.

Injection Volume: 10 µL.

Gradient Program:

0-5 min: 95% A (Isocratic hold for Avibactam retention)

5-15 min: 95% A → 50% A (Linear gradient to elute impurities)

15-20 min: 50% A (Wash)
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20-25 min: 95% A (Re-equilibration)

System Suitability Criteria (Self-Validation):

Tailing Factor: NMT 1.5 (Avibactam peak).

RSD (n=6): NMT 2.0% for area.

Resolution: If Ceftazidime is present, Resolution (Rs) > 4.0 between Avibactam (RT ~3-4

min) and Ceftazidime (RT ~7-8 min).

Protocol B: Handling & Stock Preparation
Equilibrate the Reference Material container to room temperature in a desiccator before

opening.

Weigh approximately 25 mg of Avibactam Sodium into a volumetric flask.

Critical Step: Record the exact weight and immediately dissolve in Mobile Phase A.

Calculate potency using the Mass Balance Equation:

Part 4: Visualization of QC Workflows
Diagram 1: The Reference Material Selection Logic
This decision tree guides the researcher to the correct material grade based on the

experimental stage, preventing costly data invalidation.
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Select Application
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(Qualitative)
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Release Testing / Clinical
(Regulatory)

Reagent Grade
(>95% Area)

Working Standard
(Traceable to CRM)

Certified Reference Material
(ISO 17034)

Risk: High Potency Error
(Salt/Water uncorrected)

Requirement: qNMR or
Mass Balance Assignment

Click to download full resolution via product page

Caption: Decision matrix for selecting Avibactam grades. Note that Reagent Grade poses high

risks for quantitative potency due to uncorrected salt/water content.

Diagram 2: Avibactam Degradation & Impurity Pathway
Understanding the degradation mechanism is vital for interpreting HPLC chromatograms.

Avibactam is susceptible to ring-opening hydrolysis at high pH.
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Caption: Primary degradation pathways. High pH causes ring opening (Impurity B), while

oxidative stress leads to N-oxides. These must be resolved by the HPLC method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pharmaffiliates.com [pharmaffiliates.com]

2. iosrphr.org [iosrphr.org]

To cite this document: BenchChem. [Quality Control Standards for Avibactam Sodium
Reference Material: A Comparative Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1437214#quality-control-standards-for-
avibactam-sodium-reference-material]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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